3-Phenylpiperidin-3-amine dihydrochloride
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Overview
Description
3-Phenylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpiperidin-3-amine dihydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Group: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids.
Amination: The amine group is introduced through amination reactions, which can involve reductive amination or nucleophilic substitution.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Secondary/Tertiary Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Phenylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpiperidin-4-amine dihydrochloride: Similar structure with a different position of the amine group.
4-Phenylpiperidine: Lacks the amine group but has a similar piperidine ring structure.
1-Benzylpiperidine: Contains a benzyl group instead of a phenyl group.
Uniqueness
3-Phenylpiperidin-3-amine dihydrochloride is unique due to its specific substitution pattern and pharmacological properties. Its ability to interact with neurotransmitter receptors and modulate signal transduction pathways makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H18Cl2N2 |
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Molecular Weight |
249.18 g/mol |
IUPAC Name |
3-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;;/h1-3,5-6,13H,4,7-9,12H2;2*1H |
InChI Key |
PLCJBJIQCLEPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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